molecular formula C12H16N2O3S B2366433 Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate CAS No. 2094335-08-5

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate

Cat. No.: B2366433
CAS No.: 2094335-08-5
M. Wt: 268.33
InChI Key: LRPRYPGMYOSILY-UHFFFAOYSA-N
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Description

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 g/mol This compound is known for its unique structure, which includes a thiomorpholine ring substituted with an imino and oxo group, and a benzyl ester moiety

Preparation Methods

The synthesis of Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s imino and oxo groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Benzyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of these functional groups within a single molecule, providing a versatile platform for various chemical and biological studies.

Properties

IUPAC Name

benzyl 1-imino-1-oxo-1,4-thiazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c13-18(16)8-6-14(7-9-18)12(15)17-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPRYPGMYOSILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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